

## The Central Nervous System Effects of Pavinetant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pavinetant |           |
| Cat. No.:            | B1678561   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Pavinetant (also known as MLE-4901 and AZD2624) is a selective, orally active antagonist of the neurokinin-3 receptor (NK3R). Initially investigated for the treatment of schizophrenia, its development was later redirected towards non-hormonal treatment of menopausal vasomotor symptoms (hot flashes) and polycystic ovary syndrome (PCOS). However, clinical development for all indications was ultimately discontinued. This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of Pavinetant, summarizing key findings from clinical trials. It includes a detailed examination of the underlying neurokinin B (NKB)/NK3R signaling pathway, quantitative data from clinical studies, and the experimental protocols employed. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the therapeutic potential and challenges associated with targeting the NK3R system in the CNS.

#### Introduction

The tachykinin neuropeptide neurokinin B (NKB) and its cognate receptor, the neurokinin-3 receptor (NK3R), are key components of a critical neuronal network in the central nervous system. This system is densely expressed in the hypothalamus, particularly in a population of neurons known as kisspeptin/neurokinin B/dynorphin (KNDy) neurons. These neurons are pivotal in regulating gonadotropin-releasing hormone (GnRH) secretion and are also implicated in the central thermoregulatory pathways.



**Pavinetant** was developed as a selective antagonist of the NK3R, with the therapeutic hypothesis that blocking NKB signaling could modulate downstream neuronal activity and ameliorate symptoms in various CNS-related disorders. Initial research focused on schizophrenia, postulating that NK3R antagonism could offer a novel, non-dopaminergic therapeutic approach. Subsequently, the well-established role of KNDy neurons in the pathophysiology of menopausal hot flashes prompted the investigation of **Pavinetant** for this indication.

This guide will delve into the specifics of **Pavinetant**'s CNS effects as observed in two key clinical trials: a proof-of-principle study in schizophrenia and a Phase II trial for the treatment of menopausal vasomotor symptoms.

# Mechanism of Action: The NKB/NK3R Signaling Pathway

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that preferentially binds NKB. The NK3R is coupled to the G $\alpha$ q/11 protein. Upon binding of NKB, the receptor undergoes a conformational change, activating the G $\alpha$ q/11 subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

**Pavinetant**, as a selective NK3R antagonist, competitively binds to the NK3R, thereby preventing the binding of NKB and inhibiting the initiation of this downstream signaling cascade. In the context of menopausal hot flashes, the decline in estrogen leads to hypertrophy and overactivity of KNDy neurons, resulting in increased NKB signaling. This is thought to disrupt the thermoregulatory center in the hypothalamus. By blocking NK3R, **Pavinetant** was hypothesized to restore normal neuronal activity and alleviate these symptoms.





Click to download full resolution via product page

**Caption:** NKB/NK3R Signaling Pathway and the antagonistic action of **Pavinetant**.

# Clinical Investigations: Central Nervous System Effects

### Pavinetant (AZD2624) in Schizophrenia

A proof-of-principle study was conducted to evaluate the efficacy and safety of **Pavinetant** (as AZD2624) as a monotherapy for schizophrenia.[1][2] The rationale was based on the interaction between the neurokinin and dopamine systems in the CNS.

- Study Design: A 28-day, randomized, double-blind, placebo-controlled, parallel-group study.
   [1][2]
- Participants: Symptomatic patients diagnosed with schizophrenia.[1]
- Treatment Arms:
  - Pavinetant (AZD2624) 40 mg once daily
  - Placebo
  - Olanzapine 15 mg once daily (as an active comparator)[1][2]



- · Primary Outcome Measures:
  - Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
     [1][2][3]
  - Change from baseline in the Clinical Global Impression Severity (CGI-S) scale score.[1]
     [2]
- Cognitive Assessment: CogState computerized battery of cognitive tests.[1][2]

The study found no statistically significant difference between **Pavinetant** and placebo on the primary outcome measures.[1][2]

Table 1: Efficacy of **Pavinetant** in Schizophrenia (28-Day Study)

| Outcome Measure                | Pavinetant (40 mg)         | Placebo                    | p-value         |
|--------------------------------|----------------------------|----------------------------|-----------------|
| Change in PANSS Total Score    | No significant improvement | No significant improvement | Not significant |
| Change in CGI-S<br>Score       | No significant improvement | No significant improvement | Not significant |
| CogState Cognitive<br>Measures | No significant improvement | No significant improvement | Not significant |

Data synthesized from Litman et al., 2014.[1][2]

The results of this proof-of-principle study did not support a therapeutic role for **Pavinetant** as a monotherapy in the treatment of acute schizophrenia.[1][2] Development for this indication was subsequently discontinued.[4]

## Pavinetant (MLE4901) for Menopausal Vasomotor Symptoms

Based on the role of NKB/NK3R signaling in thermoregulation, a Phase II trial was conducted to assess the efficacy and safety of **Pavinetant** (as MLE4901) in treating moderate-to-severe hot flashes in menopausal women.[5][6][7]

#### Foundational & Exploratory





- Study Design: A randomized, double-blind, placebo-controlled, two-way crossover trial.[5][6]
- Participants: Healthy women aged 40-62 years who had been postmenopausal for at least
   12 months and experienced seven or more hot flashes per day, some of which were reported as severe or bothersome.[5][6][7]
- Treatment Protocol: Participants received 4 weeks of Pavinetant (40 mg, orally, twice daily)
  and 4 weeks of a matching placebo, in a random order, separated by a 2-week washout
  period.[5][6][7]
- Primary Outcome: The total number of hot flashes during the final week of each treatment period.[5][6]
- Secondary Outcomes: Hot flash severity, bother, and interference with daily activities, assessed using the Hot Flash Related Daily Interference Scale (HFRDIS) and the Menopause-Specific Quality of Life (MENQOL) questionnaire.[5]





Click to download full resolution via product page

**Caption:** Experimental workflow for the Phase II crossover trial of **Pavinetant**.

The trial demonstrated a significant reduction in hot flash frequency and severity with **Pavinetant** treatment compared to placebo.[5][8][9]

Table 2: Efficacy of **Pavinetant** on Vasomotor Symptoms (4-Week Crossover Study)



| Outcome<br>Measure     | Baseline<br>(Weekly<br>Avg.) | Placebo<br>(Weekly<br>Avg.) | Pavinetant<br>(40mg BID)<br>(Weekly<br>Avg.) | %<br>Reduction<br>vs. Placebo | p-value |
|------------------------|------------------------------|-----------------------------|----------------------------------------------|-------------------------------|---------|
| Hot Flash<br>Frequency | 84.5                         | 49.0                        | 19.4                                         | 45%                           | <0.0001 |
| Hot Flash<br>Severity  | -                            | -                           | Significantly<br>Reduced                     | 41%                           | <0.0001 |

Data from Prague et al., 2017 and associated reports.[5][7][8][9]

Notably, a rapid onset of action was observed, with a 72% reduction in hot flash frequency from baseline by day 3 of treatment with **Pavinetant**, compared to a 20% reduction with placebo. [10][11] This effect was sustained throughout the 4-week treatment period.[11]

Despite the promising efficacy data, the development of **Pavinetant** for hot flashes was halted due to safety concerns.[4][10] Three participants in the Phase II trial developed elevated liver transaminases (alanine aminotransferase levels 4.5-5.9 times the upper limit of normal) after 28 days of treatment.[6][7] Although these elevations were transient and normalized within 90 days of discontinuing the drug, this was considered an unacceptable risk, leading to the termination of the development program.[6][7] It is hypothesized that this liver toxicity may be an idiosyncratic effect related to the specific chemical structure of **Pavinetant** rather than a class effect of NK3R antagonists.[10]

### **Discussion and Future Perspectives**

The clinical development of **Pavinetant** provides valuable insights into the therapeutic targeting of the NK3R system in the CNS. The lack of efficacy in the schizophrenia trial suggests that, at least as a monotherapy, NK3R antagonism is not a viable strategy for this complex psychiatric disorder. The reasons for this could be multifaceted, including the specific patient population, the dose selected, or the possibility that the NKB/dopamine interaction is not a primary driver of schizophrenic pathology.

In contrast, the significant and rapid reduction in menopausal hot flashes strongly supports the hypothesis that hyperactivity of the KNDy neuronal system is a key etiological factor in these



symptoms. The efficacy of **Pavinetant** in this context has paved the way for the development of other NK3R antagonists, some of which have now gained regulatory approval for the treatment of vasomotor symptoms.

The discontinuation of **Pavinetant** due to liver toxicity underscores the importance of careful safety evaluation in drug development. While the adverse events were specific to **Pavinetant**, it highlights the need for thorough preclinical and clinical safety monitoring for all molecules in this class.

#### Conclusion

Pavinetant, a selective NK3R antagonist, has been investigated for its CNS effects in both schizophrenia and menopausal vasomotor symptoms. While it proved ineffective for schizophrenia, it demonstrated significant efficacy in reducing the frequency and severity of hot flashes. However, its development was terminated due to safety concerns related to liver enzyme elevations. The findings from the Pavinetant clinical trial program have been instrumental in validating the NKB/NK3R signaling pathway as a key therapeutic target for non-hormonal treatment of menopausal vasomotor symptoms and have informed the development of subsequent, safer molecules in this class. This technical guide serves as a consolidated resource of the key clinical data and mechanistic understanding of Pavinetant's effects on the central nervous system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Selective Neurokinin 3 Antagonist AZD2624 Does Not Improve Symptoms or Cognition in Schizophrenia: A Proof-of-Principle Study | Semantic Scholar [semanticscholar.org]



- 5. researchgate.net [researchgate.net]
- 6. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Transduction 1: G Protein Coupled Receptors Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Central Nervous System Effects of Pavinetant: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1678561#investigating-the-central-nervous-system-effects-of-pavinetant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





